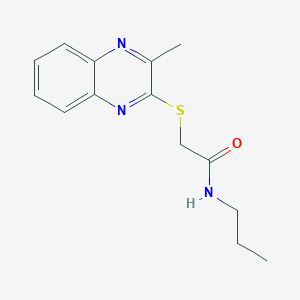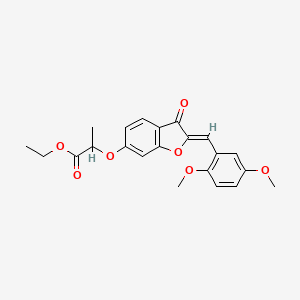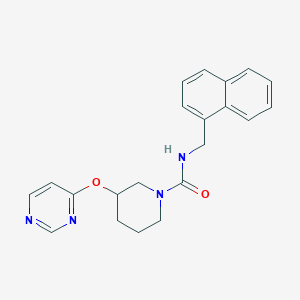
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as NPAC, is a chemical compound that has been gaining attention in the scientific research community. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In
Scientific Research Applications
Angiogenesis Inhibition
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a part of a new class of compounds identified as potent and selective inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. These compounds demonstrate single-digit nanomolar potency toward VEGFR2 in biochemical and cellular assays. They are effective in inhibiting VEGF-driven angiogenesis in models, suggesting potential applications in treating solid tumors and diseases where angiogenesis plays a significant role (Bold et al., 2016).
Serotonin Uptake Inhibition
Research has shown that certain derivatives, such as Wy 27587, are potent inhibitors of serotonin (5-HT) uptake into platelets and synaptosomes. These compounds have demonstrated effectiveness in inhibiting the uptake of 5-HT with high potency, suggesting their potential application in neuropsychiatric and cardiovascular diseases (Billingsley et al., 1989).
Structural Analysis and Crystallography
Structural analysis and crystallography studies involving variants of this compound have been conducted. These studies provide insights into the molecular configurations, bonding patterns, and potential interactions with biological targets (Saeed et al., 2012).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with biological receptors have been performed. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its analogs provide insights into their binding and activity at various receptors, offering potential therapeutic applications (Shim et al., 2002).
Glycine Transporter Type-2 Inhibition
Phenoxymethylbenzamide derivatives, including compounds with the this compound structure, have been identified as novel inhibitors of the glycine transporter type-2 (GlyT-2). These inhibitors show potential in neuropathic pain treatment (Takahashi et al., 2014).
Metabolism and Pharmacokinetics
Studies on related compounds, such as flumatinib, provide valuable information on the metabolism and pharmacokinetics of this compound derivatives. These insights are crucial for drug development and understanding the in vivo behavior of these compounds (Gong et al., 2010).
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(23-13-17-7-3-6-16-5-1-2-9-19(16)17)25-12-4-8-18(14-25)27-20-10-11-22-15-24-20/h1-3,5-7,9-11,15,18H,4,8,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCIVGJULEDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

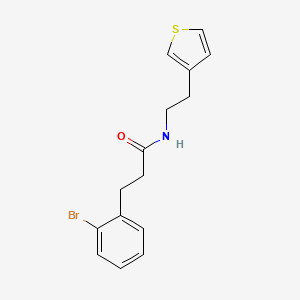

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)

![2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2639398.png)



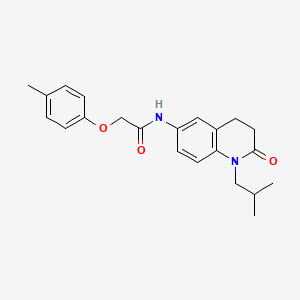
![5-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2639405.png)
![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)
![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)
